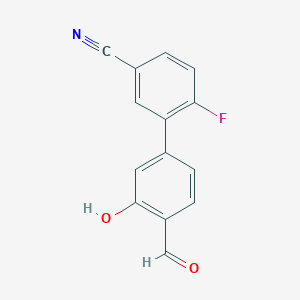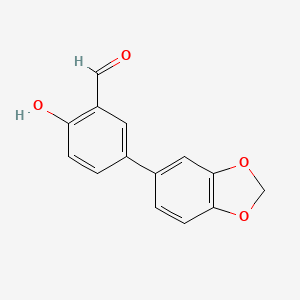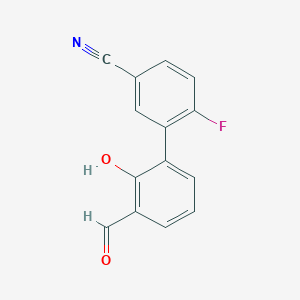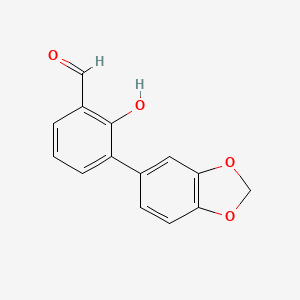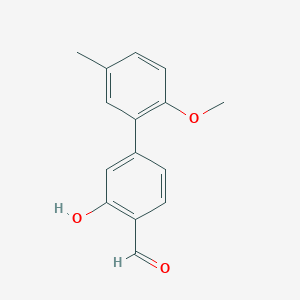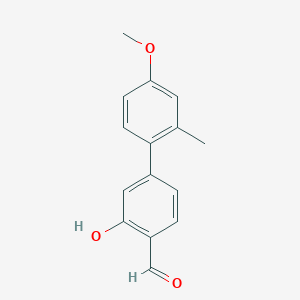
2-Formyl-5-(4-methoxy-2-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(4-methoxy-2-methylphenyl)phenol, 95% (also known as 2-F5-MMP) is a synthetic organic compound with a wide range of applications and potential uses in the scientific research field. It is a versatile molecule that can be used in a variety of experiments due to its unique structure and properties.
Scientific Research Applications
2-F5-MMP has a variety of applications in the scientific research field. It has been used in the synthesis of various other compounds, such as 2-hydroxy-5-(4-methoxy-2-methylphenyl)phenol, which is a potential anti-inflammatory agent. It has also been used in the synthesis of various other compounds, such as 2-amino-5-(4-methoxy-2-methylphenyl)phenol, which is a potential anti-cancer agent. Additionally, 2-F5-MMP has been used in the synthesis of various other compounds, such as 2-methoxy-5-(4-methoxy-2-methylphenyl)phenol, which is a potential anti-bacterial agent.
Mechanism of Action
2-F5-MMP is believed to act as a ligand in the body, binding to specific receptors and influencing their activity. It is thought to interact with a variety of proteins and enzymes in the body, such as those involved in the inflammatory response, cell proliferation, and apoptosis. It is also believed to interact with other molecules in the body, such as hormones, neurotransmitters, and other small molecules.
Biochemical and Physiological Effects
2-F5-MMP has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis in certain cancer cells. Additionally, it has been shown to have anti-bacterial, anti-viral, and anti-fungal effects.
Advantages and Limitations for Lab Experiments
2-F5-MMP has a variety of advantages and limitations for lab experiments. One of the advantages is that it is a relatively inexpensive compound to obtain and use in experiments. Additionally, it is a relatively stable compound and is not easily degraded in the presence of heat or light. However, one of the limitations is that it is difficult to synthesize in large quantities, as the synthesis methods are relatively complex and time consuming.
Future Directions
There are a variety of potential future directions for 2-F5-MMP. One potential direction is to further explore its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Additionally, there is potential to explore its potential as an inhibitor of certain enzymes and proteins, as well as its potential to interact with other molecules in the body. Finally, there is potential to explore its potential as a ligand for various receptors in the body.
Synthesis Methods
2-F5-MMP can be synthesized through a variety of methods, such as the Sonogashira coupling reaction or the Suzuki-Miyaura reaction. In the Sonogashira coupling reaction, a palladium catalyst is used to react an aryl halide with an alkynyl halide in the presence of a base, such as potassium carbonate, to form a C-C bond. In the Suzuki-Miyaura reaction, a palladium catalyst is used to react an aryl bromide or chloride with an alkyl bromide or chloride in the presence of a base, such as potassium carbonate, to form a C-C bond. Both of these reactions can be used to synthesize 2-F5-MMP.
properties
IUPAC Name |
2-hydroxy-4-(4-methoxy-2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-13(18-2)5-6-14(10)11-3-4-12(9-16)15(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQHWWAUTWTWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685159 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-methoxy-2-methylphenyl)phenol | |
CAS RN |
1261892-07-2 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




